Bisphenol C

概要

説明

MMV665949は、マラリア治療薬ベンチャー(MMV)によって集められた400種類の有効な抗マラリア化合物のコレクションであるマラリアボックスの一部として特定された化合物です。この化合物は、マラリアの原因となる寄生虫であるPlasmodium falciparumの лабораторные штаммыに対して顕著な効力を示しています .

化学反応の分析

MMV665949は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を含む反応です。一般的な試薬には、過マンガン酸カリウムや三酸化クロムなどの酸化剤が含まれます。

還元: この反応は、水素の付加または酸素の除去を含む反応です。一般的な試薬には、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。

置換: この反応は、1つの原子または原子群を別の原子または原子群に置き換える反応です。一般的な試薬には、ハロゲンまたは水酸化物イオンなどの求核剤が含まれます。

これらの反応で生成される主な生成物は、使用する特定の条件と試薬によって異なります .

科学研究における用途

MMV665949は、その抗マラリア特性について広く研究されてきました。この化合物は、Plasmodium falciparumのラボ株に対して高い効力を示しており、新たな抗マラリア薬の開発のための有望な候補となっています。さらに、MMV665949は、マラリア寄生虫における薬剤耐性メカニズムを理解し、新しい治療介入のための潜在的な分子標的を特定するための研究にも使用されてきました .

科学的研究の応用

Material Science Applications

Epoxy Resins:

BPC is utilized in the formulation of tetrafunctional epoxy resins, which are known for their excellent mechanical properties and thermal stability. These resins are cured using bismaleamic acids, leading to composites suitable for high-performance applications such as aerospace and automotive industries .

Polycarbonate Production:

BPC serves as an alternative to bisphenol A (BPA) in the production of polycarbonate plastics, which are widely used in consumer products, electronics, and safety equipment. The use of BPC can mitigate some health concerns associated with BPA, making it a safer choice for manufacturers .

Biological Applications

Endocrine Disruption Studies:

Research indicates that BPC exhibits endocrine-disrupting properties similar to other bisphenols. Studies have shown that BPC acts as a coactivator-binding inhibitor (CBI) for estrogen receptors, particularly ERβ. This dual action allows BPC to potentially influence gene transcription related to hormonal signaling pathways .

Case Study: Estrogen Receptor Binding

In a study evaluating various bisphenols, BPC was found to have strong antagonist activity against ERβ while failing to activate it. This characteristic positions BPC as a candidate for further research into hormone-related therapies and endocrine disruptor mitigation strategies .

| Compound | Activity Type | Target Receptor | Reference |

|---|---|---|---|

| Bisphenol C | Antagonist | ERβ | |

| Bisphenol A | Agonist | ERα | |

| BPAF | Antagonist | ERβ |

Environmental Applications

Toxicity Assessments:

BPC has been included in regulatory assessments due to its potential environmental impact. Studies have categorized its toxicity levels based on GHS criteria, highlighting its bioaccumulation potential and effects on aquatic organisms .

Case Study: Aquatic Toxicity

Research indicates that BPC exhibits adverse effects on aquatic life similar to BPA, necessitating further investigation into its environmental behavior and long-term ecological impacts .

Regulatory Perspectives

Given the concerns surrounding bisphenols as legacy pollutants, regulatory bodies are increasingly scrutinizing compounds like BPC. The Washington State Department of Ecology has included BPC in its reports assessing hazardous substances, emphasizing the need for safer alternatives in consumer products .

作用機序

MMV665949の作用機序は、PfATP4として知られるPlasmodium falciparumのNa+ポンプの阻害に関与しています。このポンプは、寄生虫内のナトリウムイオン濃度の調節を担当しています。PfATP4を阻害することで、MMV665949は寄生虫がイオンバランスを維持する能力を阻害し、寄生虫の死に至ります。このメカニズムに関与する分子標的と経路は、化合物の抗マラリア活性にとって重要です .

類似化合物との比較

MMV665949は、他の抗マラリア化合物と比較して、その作用機序がユニークです。類似の化合物には以下が含まれます。

Cipargamin: 類似の作用機序を持つ別のPfATP4阻害剤。

(+)-SJ733: PfATP4を標的とする化合物ですが、構造的特徴が異なります。

これらの化合物は、PfATP4ポンプを標的とするという共通の特徴を共有していますが、化学構造と標的タンパク質との特定の相互作用が異なります。

準備方法

MMV665949の調製には、特定の試薬と反応条件の使用を含む合成経路が関与します。 MMV665949の詳細な合成経路と工業的生産方法は、パブリックドメインでは容易に入手できません。通常、このような化合物は、鍵となる中間体の形成を含む一連の有機反応、続いて精製および特性評価のステップを経て合成されます .

生物活性

Bisphenol C (BPC), a member of the bisphenol family, has garnered attention due to its significant biological activities, particularly in relation to estrogen receptors. This article reviews the biological activity of BPC, focusing on its interactions with estrogen receptors, potential health impacts, and relevant case studies.

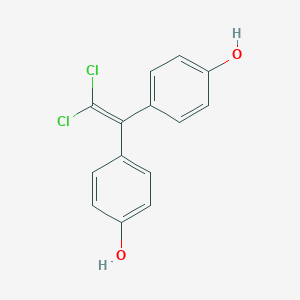

Chemical Structure and Properties

BPC is chemically characterized as 2,2-bis(4-hydroxyphenyl)-1,1-dichloroethane, with the molecular formula . The presence of chlorine atoms at geminal positions on its carbon backbone contributes to its unique biological properties.

| Bisphenol | Chemical Formula |

|---|---|

| This compound (BPC) |

Agonistic and Antagonistic Activities

Research indicates that BPC acts as a bifunctional agonist for estrogen receptor alpha (ERα) and an antagonist for estrogen receptor beta (ERβ). In luciferase reporter gene assays conducted on HeLa cells, BPC demonstrated high binding affinity for both ERα and ERβ, with approximately 17 times greater activity for ERα compared to related compounds . However, it exhibited full antagonistic activity against ERβ, inhibiting the action of 17β-estradiol effectively .

Comparative Binding Affinity

The binding affinities of various bisphenols were compared in a study, highlighting BPC's potent interaction with ERs:

| Compound | IC50 (nM) for ERα | IC50 (nM) for ERβ |

|---|---|---|

| BPC | 2.65 | 1.94 |

| BPA | <0.5 | <0.5 |

| BPE-Cl | 45 | 15 |

BPC's strong receptor-binding affinity suggests that it can mimic natural estrogens under certain conditions, potentially leading to endocrine disruption .

In Vivo Studies

Several studies have explored the health implications of bisphenol exposure, including BPC. For instance:

- Reproductive Effects : Exposure to bisphenols has been linked to alterations in reproductive health. In animal models, exposure to BPA has shown significant disruptions in ovarian and testicular functions .

- Developmental Toxicity : Research indicates that prenatal exposure to bisphenols can lead to developmental abnormalities in offspring. For example, maternal exposure to low doses of BPA resulted in altered mammary gland development and estrous cycle irregularities in female offspring .

Case Studies

- Testicular Damage in Mice : A study involving male CD-1 mice exposed to BPA revealed decreased testis weight and damage to seminiferous tubules after exposure .

- Ovarian Dysfunction in Rats : Female Wistar rats administered BPA showed decreased catalase expression and increased oxidative stress markers in ovarian granulosa cells .

The mechanisms underlying BPC's biological activity are complex and involve multiple pathways:

- Hormonal Modulation : BPC's ability to bind to estrogen receptors alters hormonal signaling pathways, which may contribute to reproductive and developmental toxicity.

- Oxidative Stress Induction : Bisphenols have been shown to induce oxidative stress in various tissues, contributing to cellular damage and dysfunction .

特性

IUPAC Name |

4-[2,2-dichloro-1-(4-hydroxyphenyl)ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-14(16)13(9-1-5-11(17)6-2-9)10-3-7-12(18)8-4-10/h1-8,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEYKIWAZBBXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022485 | |

| Record name | Bis(4-hydroxyphenyl)-2,2-dichloroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14868-03-2 | |

| Record name | 1,1-Dichloro-2,2-bis(4-hydroxyphenyl)ethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14868-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Bis(4-hydroxyphenyl)-2,2-dichloroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014868032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-(2,2-dichloroethenylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(4-hydroxyphenyl)-2,2-dichloroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(dichlorovinylidene)diphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-BIS(4-HYDROXYPHENYL)-2,2-DICHLOROETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4668GRX7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。